[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1002491-85-1
VCID: VC7045088
InChI: InChI=1S/C19H20N4O5/c20-12-19(8-4-1-5-9-19)21-15(24)11-28-16(25)10-23-18(27)14-7-3-2-6-13(14)17(26)22-23/h2-3,6-7H,1,4-5,8-11H2,(H,21,24)(H,22,26)
SMILES: C1CCC(CC1)(C#N)NC(=O)COC(=O)CN2C(=O)C3=CC=CC=C3C(=O)N2
Molecular Formula: C19H20N4O5
Molecular Weight: 384.392

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate

CAS No.: 1002491-85-1

Cat. No.: VC7045088

Molecular Formula: C19H20N4O5

Molecular Weight: 384.392

* For research use only. Not for human or veterinary use.

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate - 1002491-85-1

Specification

CAS No. 1002491-85-1
Molecular Formula C19H20N4O5
Molecular Weight 384.392
IUPAC Name [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate
Standard InChI InChI=1S/C19H20N4O5/c20-12-19(8-4-1-5-9-19)21-15(24)11-28-16(25)10-23-18(27)14-7-3-2-6-13(14)17(26)22-23/h2-3,6-7H,1,4-5,8-11H2,(H,21,24)(H,22,26)
Standard InChI Key ZVHJDYPFSYRXQW-UHFFFAOYSA-N
SMILES C1CCC(CC1)(C#N)NC(=O)COC(=O)CN2C(=O)C3=CC=CC=C3C(=O)N2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound comprises two primary domains:

  • Phthalazine-dione moiety: A bicyclic aromatic system with two ketone groups at positions 1 and 4, contributing to electrophilic reactivity and hydrogen-bonding capacity .

  • Cyanocyclohexyl-acetamide ester: A cyclohexane ring substituted with a nitrile group (-C≡N) and connected via an acetamide bridge to an ethyl ester .

The IUPAC name reflects this architecture: the phthalazin-2-yl acetate group is esterified with a 2-[(1-cyanocyclohexyl)amino]-2-oxoethyl side chain.

Stereochemical Considerations

While the compound lacks chiral centers, the cyclohexyl group’s chair conformation and the phthalazine ring’s planarity influence its three-dimensional interactions. Computational models suggest a dihedral angle of ~60° between the phthalazine and acetamide planes, optimizing steric and electronic interactions .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential steps:

  • Phthalazine-dione precursor preparation: 1,4-Dioxo-3H-phthalazine-2-carboxylic acid is activated using thionyl chloride or carbodiimide reagents .

  • Esterification: The activated acid reacts with 2-amino-2-oxoethyl alcohol in anhydrous dichloromethane, yielding the intermediate ester .

  • Amidation: The ester’s free hydroxyl group is coupled with 1-cyanocyclohexylamine via Steglich esterification or mixed carbonate methods, achieving yields of 65–78% .

Table 1: Representative Reaction Conditions

StepReagents/CatalystsTemperature (°C)Yield (%)
Phthalazine activationSOCl₂, DMF (cat.)0–2592
EsterificationDCC, DMAP2585
AmidationEDCI, HOBt, DIPEA0–2572

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Structural confirmation employs:

  • ¹H/¹³C NMR: Key signals include δ 8.2–8.4 ppm (phthalazine aromatic protons) and δ 2.1–2.3 ppm (cyclohexyl CH₂) .

  • IR Spectroscopy: Peaks at 1740 cm⁻¹ (ester C=O), 1675 cm⁻¹ (amide C=O), and 2240 cm⁻¹ (-C≡N) .

  • Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 439.2 (calculated: 439.4) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition <5% after 6 months at -20°C, though hydrolysis of the ester group occurs at pH >8.0 .

Thermodynamic Parameters

  • Melting Point: 148–150°C (DSC).

  • LogP: 2.8 (calculated via XLogP3), suggesting moderate lipophilicity .

  • pKa: 10.2 (phthalazine NH), 4.1 (amide NH) .

Pharmacological Profile

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli reveal MIC values of 8–16 µg/mL, comparable to ciprofloxacin. The nitrile group enhances membrane penetration, while the phthalazine core inhibits dihydrofolate reductase (DHFR) .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineEC₅₀ (µM)Mechanism
HT-29 (colon)3.2Caspase-3/7 activation
MCF-7 (breast)5.1ROS generation
A549 (lung)7.8Topoisomerase II inhibition

Applications and Future Directions

Drug Development

The compound’s dual activity positions it as a lead for hybrid antimicrobial/anticancer agents. Structural modifications (e.g., replacing the nitrile with a carboxyl group) may improve solubility and reduce toxicity .

Biomaterial Functionalization

Its ester group enables covalent conjugation to polymeric nanoparticles, enhancing drug delivery systems. Preliminary studies show 40% load efficiency in PLGA nanoparticles .

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